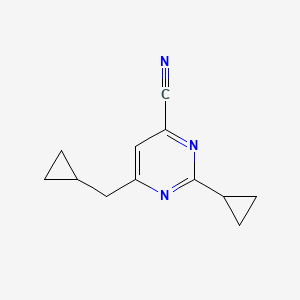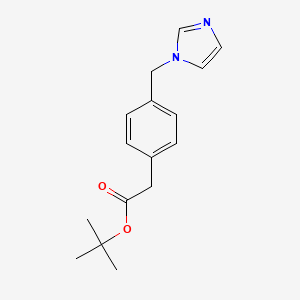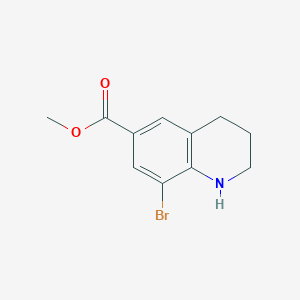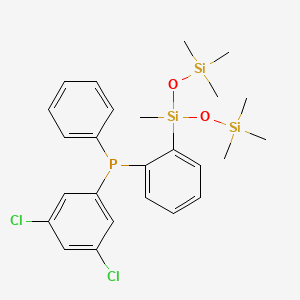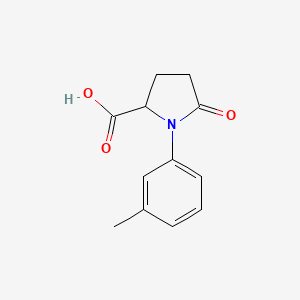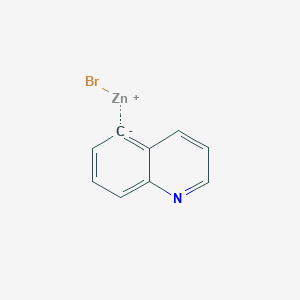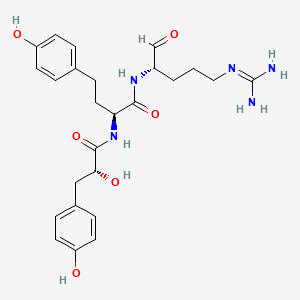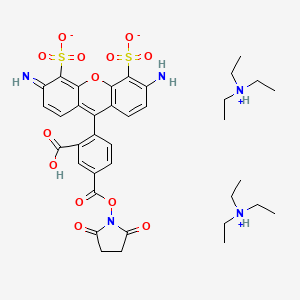
APDye 488 NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APDye 488 NHS ester is a green-emitting, water-soluble dye that is commonly used for labeling proteins, antibodies, and other biomolecules containing primary amines. This compound is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various imaging and flow cytometry applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
APDye 488 NHS ester is synthesized through a series of chemical reactions involving the activation of the dye with N-hydroxysuccinimide (NHS). The process typically involves the following steps:
Activation of the Dye: The dye is first activated by reacting it with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of NHS Ester: The activated dye then reacts with NHS to form the NHS ester, which is the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
APDye 488 NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient at pH levels between 7 and 9 .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), N-hydroxysuccinimide, dicyclohexylcarbodiimide.
Conditions: The reaction is typically carried out in a buffered aqueous solution at pH 7-9.
Major Products
The major product of the reaction between this compound and primary amines is a covalent amide bond, resulting in the labeled biomolecule .
Applications De Recherche Scientifique
APDye 488 NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used for labeling and tracking chemical reactions involving primary amines.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to label proteins, antibodies, and nucleic acids.
Medicine: Utilized in diagnostic assays and therapeutic research to track the distribution and localization of biomolecules.
Industry: Employed in the development of biosensors and other analytical tools for detecting and quantifying biomolecules .
Mécanisme D'action
The mechanism of action of APDye 488 NHS ester involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target biomolecule. This covalent bond ensures that the dye remains attached to the biomolecule, allowing for accurate tracking and imaging. The dye’s high fluorescence quantum yield and photostability contribute to its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
APDye 488 NHS ester is often compared to other green-emitting dyes such as Alexa Fluor 488, DyLight 488, and Fluorescein. While all these dyes share similar absorption and emission spectra, this compound is unique in its high photostability and water solubility, making it particularly suitable for labeling sensitive proteins and antibodies .
List of Similar Compounds
- Alexa Fluor 488
- DyLight 488
- Fluorescein
- Oregon Green 488
Propriétés
Formule moléculaire |
C37H47N5O13S2 |
|---|---|
Poids moléculaire |
833.9 g/mol |
Nom IUPAC |
3-amino-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium |
InChI |
InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |
Clé InChI |
WFGBUIBMZWKBKJ-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


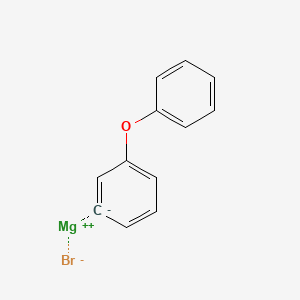
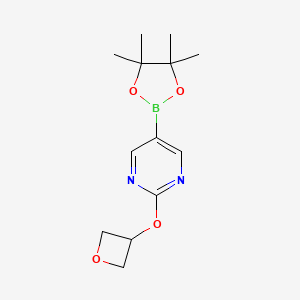
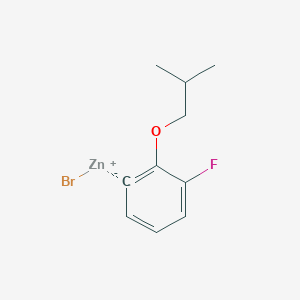


![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
